2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-21-9-5-6-10-22(21)37-4)24(17-8-7-11-28-15-17)33-27(29-16)31-25(32-33)18-12-19(35-2)14-20(13-18)36-3/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUSLGAGPOWMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide , with a molecular formula of and a molecular weight of 498.5 g/mol, belongs to a class of heterocyclic compounds known for their significant biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a triazolo-pyrimidine core fused with a pyridine ring and multiple methoxy-substituted phenyl groups. These structural components are crucial for its interaction with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C27H26N6O4 |
| Molecular Weight | 498.5 g/mol |
| CAS Number | 539831-97-5 |
Inhibition of Dihydrofolate Reductase (DHFR)
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the folate metabolism pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and repair. Inhibition of DHFR leads to reduced availability of tetrahydrofolate, thereby impairing DNA replication and cell proliferation, particularly in cancer cells .
Interaction with Kinases
The compound has shown potential as an inhibitor of various kinases involved in tumorigenesis. Molecular docking studies suggest that it binds effectively to the active sites of these enzymes, which may lead to reduced signaling pathways associated with cancer progression. This includes targeting tyrosine kinases such as Abl and MAP kinases .
Antitumor Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant antitumor properties. For instance:
- Compound Comparison Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. 5-Methyl-7-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | Lacks methoxy groups | Antitumor activity against MCF-7 |
| 2. 2-(4-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Contains chlorophenyl group | Moderate cytotoxicity against various cancer lines |
| 3. 3-(3-Methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Fluorophenyl substitution | Exhibits antibacterial properties |
These findings highlight the potential of the compound in cancer therapy through its ability to inhibit cell growth and induce apoptosis in malignant cells.
Antibacterial and Antifungal Properties
In addition to its antitumor activity, compounds with similar structures have also demonstrated antibacterial and antifungal properties. The presence of methoxy groups enhances solubility and absorption profiles, which are critical factors in drug development .
Case Study 1: DHFR Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of triazolopyrimidine derivatives on DHFR. The results indicated that these compounds could effectively reduce cell proliferation in various cancer cell lines by disrupting folate metabolism pathways .
Case Study 2: Kinase Inhibition
Another investigation focused on the compound's interaction with tyrosine kinases involved in cancer signaling pathways. The study utilized molecular docking simulations that confirmed high binding affinities to these kinases, suggesting a promising therapeutic avenue for targeting aggressive tumors .
Scientific Research Applications
Structural Characteristics
This compound possesses a complex structure characterized by:
- Molecular Formula : C27H26N6O4
- Molecular Weight : 498.5 g/mol
- IUPAC Name : 2-(3,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- CAS Number : 539831-97-5
The presence of multiple functional groups allows for diverse interactions with biological targets.
Inhibition of Dihydrofolate Reductase (DHFR)
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial in the folate metabolism pathway and is involved in DNA synthesis and repair. Inhibition of DHFR leads to:
- Reduced availability of tetrahydrofolate
- Impaired DNA replication and cell proliferation, particularly in cancer cells
This mechanism positions the compound as a potential candidate for anticancer therapies.
Antimicrobial Properties
Research has indicated that the compound exhibits antimicrobial activity against various pathogens. Its structural components enhance its binding affinity to microbial targets, leading to effective inhibition of microbial growth.
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. It could potentially mitigate neurodegenerative processes by modulating pathways involved in neuronal survival and function.
| Activity Type | Mechanism | Reference Source |
|---|---|---|
| DHFR Inhibition | Inhibits DNA synthesis | |
| Antimicrobial Activity | Targets microbial cell walls | |
| Neuroprotective Effects | Modulates neuronal pathways |
Anticancer Studies
A study examining the anticancer potential of this compound revealed significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of DHFR and subsequent disruption of folate metabolism.
Antimicrobial Studies
In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. This suggests its potential use as an antimicrobial agent in clinical settings.
Neuroprotective Research
Research focusing on neuroprotection has shown that the compound can reduce oxidative stress markers in neuronal cells. This suggests a therapeutic avenue for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicates that:
- Dimethoxyphenyl Groups : Enhance binding affinity to biological targets.
- Pyridine Ring : Essential for maintaining antimicrobial efficacy.
- Triazolo-Pyrimidine Core : Critical for the overall biological activity.
Q & A
What are the preferred synthetic routes for constructing the triazolo[1,5-a]pyrimidine core in this compound?
Basic Question
The triazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyrimidine precursors with hydrazine derivatives under reflux conditions. For example, in related triazolo-pyrimidine syntheses, fused sodium acetate in acetic anhydride/acetic acid mixtures has been used to promote cyclization . Optimized protocols may also employ flow-chemistry setups to enhance reaction efficiency and reproducibility, as demonstrated in flow-based oxidation and cyclization reactions for structurally analogous heterocycles .
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?
Advanced Question
Discrepancies in spectral assignments often arise from conformational flexibility or solvent effects. For instance, in triazolo-pyrimidine derivatives, NH protons in DMSO-d6 may exhibit variable chemical shifts due to hydrogen bonding. Cross-validation with 2D NMR techniques (e.g., HSQC, HMBC) is critical. In one study, conflicting ^1H-NMR signals for pyrimidine NH groups were resolved by comparing deuterated solvent effects and temperature-dependent NMR experiments . Additionally, single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation when spectral ambiguities persist.
What experimental design strategies are recommended for optimizing reaction yields in complex multi-step syntheses?
Advanced Question
Design of Experiments (DoE) and statistical modeling are essential for optimizing multi-variable reactions. For example, Bayesian optimization algorithms have outperformed traditional one-variable-at-a-time approaches in yield improvement for heterocyclic systems, reducing the number of required trials by 50% . Flow-chemistry systems also enable precise control over reaction parameters (temperature, residence time), as shown in the synthesis of diphenyldiazomethane analogs .
How can researchers establish structure-activity relationships (SAR) for this compound’s biological targets?
Advanced Question
SAR studies require systematic variation of substituents on the triazolo-pyrimidine core. For example:
- Methoxy groups : Substitutions at the 3,5-dimethoxyphenyl moiety may influence binding to aromatic hydrocarbon receptors, as seen in anti-inflammatory triazolo-triazine derivatives .
- Pyridinyl substituents : The pyridin-3-yl group’s electronic profile can modulate interactions with kinase domains, analogous to pyrazolo[1,5-a]pyrimidine-based kinase inhibitors .
Biological assays (e.g., enzyme inhibition, cytotoxicity) combined with molecular docking (e.g., AutoDock Vina) are critical for validating hypothesized SAR .
What are the best practices for analyzing polymorphic forms of this compound?
Advanced Question
Polymorph screening should combine differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and dynamic vapor sorption (DVS). For structurally related triazolo-pyrimidines, DSC thermograms revealed distinct melting endotherms for polymorphs, while PXRD confirmed lattice differences . Solvent-mediated crystallization trials (e.g., using DMF/water or ethanol/light petroleum mixtures) are recommended to isolate stable forms .
How can researchers address low solubility in bioactivity assays?
Advanced Question
Low aqueous solubility is common in lipophilic triazolo-pyrimidines. Strategies include:
- Prodrug design : Introducing ionizable groups (e.g., phosphate esters) to the carboxamide moiety.
- Nanoformulation : Encapsulation in PEGylated liposomes, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives .
- Co-solvent systems : Use of DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while enhancing solubility .
What computational methods are suitable for predicting metabolic stability of this compound?
Advanced Question
In silico tools like SwissADME or MetaCore can predict metabolic hotspots. For example, demethylation of methoxy groups is a likely Phase I metabolic pathway, as observed in similar triazolo-triazines . Molecular dynamics simulations (e.g., AMBER) may further assess cytochrome P450 binding affinities. Experimental validation via liver microsome assays (e.g., human hepatocyte incubations) is essential to confirm predictions .
How should researchers handle conflicting bioactivity data across different assay platforms?
Advanced Question
Contradictions often arise from assay-specific variables (e.g., cell line selection, endpoint measurements). Mitigation strategies include:
- Orthogonal assays : Replicate findings using both enzymatic (e.g., ELISA) and cell-based (e.g., MTT) assays.
- Standardized controls : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-assay variability .
- Data normalization : Apply Z-score or % inhibition normalization to account for plate-to-plate differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
